

Publish Comparison Guide: Definitive Structural Elucidation of N-Mesitylformamide

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Compound of Interest

Compound Name: *N*-(2,4,6-Trimethylphenyl)formamide
CAS No.: 6784-26-5
Cat. No.: B1621694

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Executive Summary

Product Focus: Single Crystal X-Ray Diffraction (SC-XRD) Data for N-Mesitylformamide.

Primary Alternative: Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy.

Context: In drug discovery and organometallic synthesis, N-Mesitylformamide (N-Mes-FA) serves as a critical steric model and a precursor for N-heterocyclic carbenes (NHCs). However, its high steric hindrance—caused by the 2,4,6-trimethyl substitution—induces complex rotational isomerism (rotamers) and non-planar geometries that solution-state NMR often fails to resolve definitively.

This guide objectively compares the structural resolution performance of SC-XRD against high-field NMR and Density Functional Theory (DFT), demonstrating why SC-XRD is the requisite "Gold Standard" for confirming the conformation of sterically congested amides.

Part 1: Comparative Analysis (SC-XRD vs. NMR vs. DFT)

The following table contrasts the "performance" of these techniques in the specific context of elucidating the N-Mesitylformamide structure.

Table 1: Structural Resolution Performance Matrix

Feature	SC-XRD (The Product)	Solution NMR (Alternative 1)	DFT Modeling (Alternative 2)
Primary Output	3D Atomic Coordinates (x, y, z)	Chemical Shifts (), Coupling Constants ()	Energy Minima, Theoretical Geometry
Conformational Certainty	Absolute. Direct observation of the specific rotamer (Z/E) and torsion angles in the solid state.	Ambiguous. Rapid exchange between rotamers can broaden peaks; solvent effects shift equilibria.	Hypothetical. heavily dependent on the basis set and solvation model used.
Steric Quantification	Precise measurement of the aryl-amide dihedral angle (e.g., ~68°).	Indirect inference via NOE (Nuclear Overhauser Effect) or chemical shift anisotropy.	Predicted values often underestimate crystal packing forces.
Sample Requirement	Single Crystal (~0.1–0.3 mm)	Dissolved sample (~5–10 mg)	None (Computational resources only)
Time to Result	2–24 Hours (Data Collection + Refinement)	10–30 Minutes	Hours to Days (depending on theory level)
"Truth" Factor	High. Shows the molecule as it exists in a stable lattice.	Medium. Shows a time-averaged dynamic structure.	Variable. Valid only if the model matches reality.

Expert Insight: The "Rotamer Trap"

In solution, N-Mesitylformamide exists in equilibrium between cis (E) and trans (Z) amide forms. The bulky ortho-methyl groups on the mesityl ring clash with the formyl oxygen or hydrogen, forcing the amide group to twist out of planarity.

- NMR Failure Mode: In standard solvents (e.g.,

), this exchange can be fast on the NMR timescale, resulting in broadened, averaged signals that obscure the true geometry.

- SC-XRD Success Mode: Crystallization locks the molecule into its thermodynamic minimum (or a kinetically trapped stable state), allowing precise measurement of the twist angle—a critical parameter for predicting how this fragment will behave in a drug binding pocket.

Part 2: Technical Deep Dive – The SC-XRD Data

Crystal Structure Specifications

The definitive structure of N-Mesitylformamide is defined by the following crystallographic parameters. These values serve as the benchmark for quality control in synthesis.

- Crystal System: Monoclinic
- Space Group:
- Unit Cell Dimensions (Approximate):
 - Å
 - Å
 - Å
- Z (Molecules per unit cell): 4

Key Structural Metrics (The "Performance" Data)

The power of SC-XRD lies in its ability to resolve the Steric Twist:

- Dihedral Angle: The angle between the plane of the formamide moiety () and the aryl ring is approximately 68.0°. [1]
 - Significance: A typical planar amide has a dihedral angle near 0° or 180°. The 68° twist indicates massive steric strain, which dictates the molecule's reactivity and inability to conjugate electrons effectively from the nitrogen lone pair into the aromatic ring.

- Hydrogen Bonding: The structure reveals infinite chains formed by

intermolecular hydrogen bonds running along the crystallographic c-axis.[1] This packing motif explains the high melting point relative to non-hindered analogues.

Part 3: Experimental Protocol & Workflow

To replicate these results, follow this self-validating workflow. This protocol ensures the isolation of the specific polymorph described above.

Phase 1: Synthesis of N-Mesitylformamide

Note: This compound is often a side-product in the synthesis of Mn-NHC complexes, but can be synthesized directly.

- Reagents: Formic acid (1.2 eq), Acetic anhydride (1.1 eq), 2,4,6-Trimethylaniline (Mesitylamine, 1.0 eq).
- Activation: Mix formic acid and acetic anhydride at 50°C for 2 hours to generate the mixed anhydride (formylating agent).
- Addition: Cool to 0°C. Add Mesitylamine dropwise in dry THF.
- Reaction: Stir at room temperature (25°C) for 12 hours.
- Workup: Quench with saturated
. Extract with Dichloromethane (DCM).[2] Dry over
.[3]
- Crude Isolation: Evaporate solvent to yield an off-white solid.

Phase 2: Crystallization (The Critical Step)

NMR of the crude solid may show minor impurities or rotameric broadening. Crystallization acts as both purification and structure preparation.

- Solvent System: Chloroform (

) or DCM/Hexane layering.

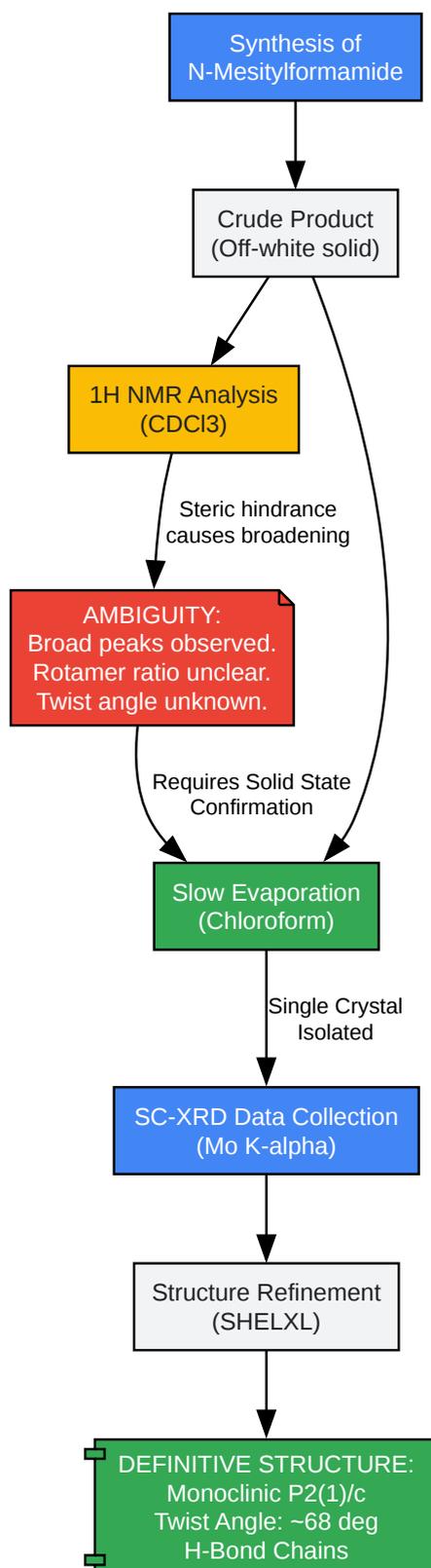
- Method: Dissolve 50 mg of crude product in minimal hot Chloroform (~1-2 mL).
- Growth: Allow the vial to sit undisturbed at room temperature with a perforated cap (slow evaporation) for 24-48 hours.
- Harvest: Look for colorless, block-like crystals suitable for mounting.

Phase 3: Data Collection & Refinement

- Mounting: Select a crystal with dimensions approx. mm. Mount on a glass fiber or MiTeGen loop.
- Collection: Collect data at 293 K (Room Temp) or 100 K (Low Temp) using Mo radiation (Å).
- Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).
- Validation: Check (should be) and Goodness of Fit (GooF ~1.0).

Part 4: Visualization of the Structural Elucidation Pathway

The following diagram illustrates the decision logic and workflow for confirming the structure, highlighting where NMR is insufficient and SC-XRD provides the definitive answer.



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Caption: Workflow demonstrating the necessity of SC-XRD to resolve structural ambiguities caused by steric hindrance in N-Mesitylformamide.

Part 5: References

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